[3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]-(6-methyl-2,3-dihydro-1,4-dioxin-5-yl)methanone
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Overview
Description
[3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]-(6-methyl-2,3-dihydro-1,4-dioxin-5-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]-(6-methyl-2,3-dihydro-1,4-dioxin-5-yl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane.
Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the piperazine ring using chlorobenzene and a suitable catalyst.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the piperazine intermediate.
Attachment of the Dioxin Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the dioxin moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution at the chlorophenyl group.
Major Products
Oxidation: N-oxides of the piperidine and piperazine rings.
Reduction: Alcohol derivatives of the dioxin moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is investigated for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of neurology and psychiatry.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, especially its role as a potential treatment for neurological disorders. Its interaction with neurotransmitter receptors is of particular interest.
Industry
In the industrial sector, the compound is studied for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]-(6-methyl-2,3-dihydro-1,4-dioxin-5-yl)methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake, which can have therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: Known for its antimicrobial properties.
Domiphen Bromide: Used as a disinfectant and antiseptic.
Uniqueness
What sets [3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]-(6-methyl-2,3-dihydro-1,4-dioxin-5-yl)methanone apart is its unique combination of structural features, which allows it to interact with a wide range of biological targets. This versatility makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]-(6-methyl-2,3-dihydro-1,4-dioxin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN3O3/c1-16-20(28-13-12-27-16)21(26)25-7-3-6-19(15-25)24-10-8-23(9-11-24)18-5-2-4-17(22)14-18/h2,4-5,14,19H,3,6-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEIDHICCJPZPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OCCO1)C(=O)N2CCCC(C2)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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